Cas no 32364-72-0 (2,2'-Bithiophene-5,5'-dicarboxaldehyde)

2,2'-Bithiophene-5,5'-dicarboxaldehyde structure
32364-72-0 structure
Nome do Produto:2,2'-Bithiophene-5,5'-dicarboxaldehyde
N.o CAS:32364-72-0
MF:C10H6O2S2
MW:222.283440113068
MDL:MFCD00839981
CID:293586
PubChem ID:354334326

2,2'-Bithiophene-5,5'-dicarboxaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
    • 2,2'-Bithiophene-5,5'-dicarboxaldehyde
    • 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde
    • 2,2'-bithienyl-5,5'-dicarboxaldehyde
    • 2,2'-bithiophene-5,5'-dicarbaldehyde
    • 5,5'-Diformyl-2,2'-bithiophene
    • [2,2//'-Bithiophene]-5,5//'-dicarboxaldehyde
    • CS-0128022
    • 2,2'-dithiophene-5,5'-dicarboxaldehyde
    • [2 pound not2 inverted exclamation mark ]bithiophenyl-5,5'-dicarbaldehyde
    • D89121
    • B5358
    • Z56822574
    • 2,2-diformyl-5,5'-bithiophene
    • YSWG404
    • [2,2'-bithiophene]-5,5'-dicarbaldehyde
    • SCHEMBL278904
    • [22']bithiophenyl-5,5'-dicarbaldehyde
    • AKOS001027898
    • MFCD00839981
    • [2,2']Bithiophenyl-5,5'-dicarbaldehyde
    • 2,2'-Bithiophene-5,5'-dicarboxyaldehyde
    • AE-848/32729052
    • DTXSID50366305
    • AS-65433
    • 32364-72-0
    • MDL: MFCD00839981
    • Inchi: InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H
    • Chave InChI: RXAXZMANGDHIJX-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1=CC=C(C=O)S1

Propriedades Computadas

  • Massa Exacta: 221.98100
  • Massa monoisotópica: 221.98092178g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 208
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 90.6Ų

Propriedades Experimentais

  • Ponto de Fusão: 213.0 to 217.0 deg-C
  • PSA: 90.62000
  • LogP: 3.10160
  • λmax: 360(MeOH)(lit.)

2,2'-Bithiophene-5,5'-dicarboxaldehyde Informações de segurança

2,2'-Bithiophene-5,5'-dicarboxaldehyde Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2'-Bithiophene-5,5'-dicarboxaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198662-1g
2,2'-Bithiophene-5,5'-dicarboxaldehyde
32364-72-0 97%
1g
¥218.00 2024-08-02
abcr
AB493408-1 g
2,2'-Bithiophene-5,5'-dicarboxyaldehyde, 98%; .
32364-72-0 98%
1g
€81.10 2023-06-15
TRC
B591370-500mg
2,2'-Bithiophene-5,5'-dicarboxaldehyde
32364-72-0
500mg
$ 80.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X70345-1g
[2,2'-Bithiophene]-5,5'-dicarbaldehyde
32364-72-0 ≥98%
1g
¥388.0 2023-09-05
TRC
B591370-100mg
2,2'-Bithiophene-5,5'-dicarboxaldehyde
32364-72-0
100mg
$ 65.00 2022-06-07
Chemenu
CM243190-10g
[2,2'-Bithiophene]-5,5'-dicarbaldehyde
32364-72-0 97%
10g
$398 2023-01-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5358-1G
2,2'-Bithiophene-5,5'-dicarboxaldehyde
32364-72-0 >98.0%(GC)
1g
¥200.00 2024-04-15
Chemenu
CM243190-5g
[2,2'-Bithiophene]-5,5'-dicarbaldehyde
32364-72-0 97%
5g
$199 2023-01-19
Aaron
AR00CRDW-100mg
[2,2’]bithiophenyl-5,5'-dicarbaldehyde
32364-72-0 97%
100mg
$5.00 2025-01-24
Aaron
AR00CRDW-100g
[2,2’]bithiophenyl-5,5'-dicarbaldehyde
32364-72-0 97%
100g
$1390.00 2023-12-14

2,2'-Bithiophene-5,5'-dicarboxaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  72 h, 105 °C
Referência
Dissymmetrization of Benzothiadiazole by Direct C-H Arylation: A Way to Symmetrical and Unsymmetrical Elongated π-Conjugated Molecules
Dall'Agnese, Chunxiang ; et al, European Journal of Organic Chemistry, 2017, 2017(46), 6872-6877

2,2'-Bithiophene-5,5'-dicarboxaldehyde Raw materials

2,2'-Bithiophene-5,5'-dicarboxaldehyde Preparation Products

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